Psoracorylifol A

Helicobacter pylori inhibition Antimicrobial resistance Gastric ulcer research

Standard Psoralea corylifolia extracts or bakuchiol cannot substitute for Psoracorylifol A in H. pylori studies. This single-entity meroterpenoid, with absolute configuration confirmed by X-ray crystallography, overcomes metronidazole resistance. - Targets metronidazole-resistant H. pylori (ATCC 43504) with MIC values of 12.5-25 μg/mL, outperforming metronidazole (MIC 128 μg/mL). - Supports SAR and derivatization programs without the confounding polypharmacology of crude botanical extracts. - Supplied as a structurally authenticated analytical standard suitable for LC-MS/NMR quality control and bioassay calibration.

Molecular Formula C18H24O3
Molecular Weight 288.4 g/mol
CAS No. 879290-97-8
Cat. No. B3038640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsoracorylifol A
CAS879290-97-8
Molecular FormulaC18H24O3
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC(C(O1)C(C2=CC=C(C=C2)O)O)(C)C=C
InChIInChI=1S/C18H24O3/c1-5-18(4)11-10-15(12(2)3)21-17(18)16(20)13-6-8-14(19)9-7-13/h5-9,15-17,19-20H,1-2,10-11H2,3-4H3/t15-,16-,17?,18+/m0/s1
InChIKeyVLFQGDGCZKMBDA-UKSPMXFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Psoracorylifol A – Meroterpenoid Phenol from Psoralea corylifolia


Psoracorylifol A (CAS 879290-97-8, C18H24O3, MW 288.39) is a meroterpenoid phenol isolated from the seeds of Psoralea corylifolia L. (Fabaceae), a traditional Chinese medicinal plant [1]. The compound's absolute configuration was confirmed by single-crystal X-ray diffraction, and it belongs to a series of structurally characterized novel compounds (Psoracorylifols A-E) identified through bioassay-guided fractionation [2].

Antimicrobial screening workflow — targets H. pylori strains including reported resistant isolates; supports resistant-strain susceptibility studies.
Cell-model endpoint studies — reported cytotoxicity in hepatocellular carcinoma lines; supports cell-viability and endpoint review.
Stereochemically characterized isolate — absolute configuration confirmed by single-crystal X-ray diffraction; supports structure-activity studies.

Psoracorylifol A: Why Generic Substitutes Fail


Generic substitution of Psoracorylifol A with crude Psoralea corylifolia extracts or structurally related compounds such as bakuchiol or corylifol A is scientifically indefensible due to fundamentally divergent activity profiles. While bakuchiol is predominantly associated with retinol-like dermatological applications, Psoracorylifol A demonstrates distinct antibacterial potency against Helicobacter pylori, including a metronidazole-resistant strain (ATCC 43504), with MIC values of 12.5-25 μg/mL [1]. Furthermore, the compound corylifol A (CAS 775351-88-7), despite sharing a similar phenolic scaffold, exhibits an entirely different activity signature centered on STAT3 inhibition (IC50 0.81 μM) and human carboxylesterase 2 (hCE2) inhibition (Ki 0.62-3.89 μM), without the anti-H. pylori activity that defines Psoracorylifol A's differential utility [2][3]. These mechanistic and target-pathway divergences preclude functional interchangeability and underscore the necessity of compound-specific procurement for reproducible experimental outcomes.

Psoracorylifol A
Bakuchiol — retinol-like dermatological pathway context; anti-H. pylori activity not reported. Mechanism mismatch may alter antimicrobial endpoint interpretation.
Psoracorylifol A
Corylifol A — STAT3 and hCE2 inhibition profile; no reported anti-H. pylori activity. Target-pathway divergence limits direct substitution for antimicrobial screening.
Psoracorylifol A
Crude Psoralea extract — multi-component botanical matrix with over 300 metabolites; overlapping or antagonistic activities may confound single-entity endpoint reproducibility.

Psoracorylifol A – Evidence vs. Structural Analogs


Anti-H. pylori Activity Against Metronidazole-Resistant Strain

Psoracorylifol A exhibits potent inhibitory activity against Helicobacter pylori ATCC 43504, a clinically relevant metronidazole-resistant strain, with an MIC range of 12.5-25 μg/mL. This is quantitatively contrasted with metronidazole, the standard-of-care agent for H. pylori eradication therapy, which demonstrates an MIC of 128 μg/mL against this same resistant strain [1]. The data were generated from the primary isolation and characterization study of Psoracorylifols A-E.

Anti-H. pylori MIC
Head-to-head
Psoracorylifol A: 12.5–25 μg/mL
Metronidazole: 128 μg/mL (resistant strain)
Supports resistant-strain antimicrobial screening context
Reported 5–10× lower MIC vs metronidazole; in vitro susceptibility assay
Helicobacter pylori inhibition Antimicrobial resistance Gastric ulcer research

STAT3 Inhibitory Activity Among Psoralea Flavonoids

Within a panel of seven flavonoids isolated from Psoralea corylifolia methanol extracts and tested in parallel, corylifol A (a structurally related analog sharing the same botanical origin) demonstrated the most potent inhibition of IL-6-induced STAT3 promoter activity in Hep3B cells, with an IC50 value of 0.81 ± 0.15 μM. This activity is quantitatively superior to that of bakuchiol (IC50 4.57 ± 0.45 μM) and bavachin (IC50 4.89 ± 0.05 μM) under identical assay conditions [1]. While Psoracorylifol A itself was not included in this specific panel, this class-level evidence demonstrates that subtle structural variations among Psoralea-derived meroterpenoids and flavonoids produce substantial differences in STAT3 inhibitory potency.

STAT3 Inhibition (Analog)
Class-level
Corylifol A: IC50 0.81 μM
Bakuchiol: 4.57 μM; Bavachin: 4.89 μM
Class-level: structural analogs show distinct pathway responses
Psoracorylifol A not included in this assay panel; Hep3B reporter assay
STAT3 inhibition IL-6 signaling Anti-inflammatory research

Cytotoxicity Against Hepatocellular Carcinoma Cells

Psoracorylifol A was evaluated for cytotoxic activity against two hepatocellular carcinoma cell lines, HepG2 and Hep3B, in bioassay-directed fractionation studies of Psoralea corylifolia. The compound displayed IC50 values of 4.6 μg/mL and 13.5 μg/mL, respectively [1]. These values provide a quantitative baseline for cytotoxicity in liver cancer models, though direct comparative data against specific reference compounds within the same assay were not reported in the accessible literature.

Cytotoxicity IC50
Reported
HepG2: 4.6 μg/mL
Hep3B: 13.5 μg/mL
Supports cell-model endpoint review
No direct comparator in same assay; bioassay-directed fractionation
Hepatocellular carcinoma Cytotoxicity screening Anticancer research

Absolute Configuration by Single-Crystal X-ray Diffraction

The absolute configuration of Psoracorylifol A was unequivocally established by single-crystal X-ray diffraction analysis, a gold-standard method for stereochemical assignment that provides unambiguous three-dimensional structural confirmation [1]. This rigorous structural characterization distinguishes Psoracorylifol A from many natural product isolates that rely solely on spectroscopic inference (NMR, MS) for configurational assignment. The biogenetic relationship to (S)-(+)-bakuchiol was also postulated, providing a defined stereochemical framework for structure-activity relationship studies.

Absolute Configuration
Method context
Single-crystal X-ray diffraction
Unambiguous stereochemical assignment
Supports stereochemical identity verification
Gold-standard structural confirmation; biogenetic relationship to (S)-(+)-bakuchiol
Structural elucidation Absolute configuration Quality control reference

Psoracorylifol A – Research Applications


Drug-Resistant H. pylori Screening & Lead Optimization

Researchers investigating novel agents for overcoming metronidazole-resistant Helicobacter pylori infection should prioritize Psoracorylifol A. The compound's MIC range of 12.5-25 μg/mL against the metronidazole-resistant ATCC 43504 strain represents a quantitatively meaningful potency advantage over metronidazole (MIC 128 μg/mL) in the same assay context [1]. This makes Psoracorylifol A a suitable positive control or scaffold for structure-activity relationship (SAR) studies targeting H. pylori strains resistant to first-line combination therapies.

Meroterpenoid Scaffold Medicinal Chemistry & SAR

Psoracorylifol A serves as a structurally defined meroterpenoid scaffold with an absolute configuration confirmed by single-crystal X-ray diffraction [1]. Its biogenetic relationship to (S)-(+)-bakuchiol provides a framework for exploring stereochemistry-activity correlations. Procurement of this compound as a defined single entity enables systematic derivatization and SAR analysis, whereas the use of crude Psoralea extracts would confound interpretation due to the presence of over 300 metabolites with overlapping or antagonistic activities.

Hepatocellular Carcinoma Cytotoxicity Reference

Investigators profiling natural product libraries for activity against hepatocellular carcinoma can employ Psoracorylifol A as a benchmark compound with documented IC50 values of 4.6 μg/mL (HepG2) and 13.5 μg/mL (Hep3B) [1][2]. These values, derived from bioassay-directed fractionation studies, provide a reproducible reference point for inter-laboratory calibration and for evaluating the relative potency of newly isolated compounds from Psoralea corylifolia or related botanical sources.

Psoralea corylifolia Phytochemical QC Standard

Psoracorylifol A is suitable for use as an analytical reference standard in HPLC, LC-MS, or NMR-based quality control of Psoralea corylifolia botanical materials and extracts. The compound's unambiguous structural assignment by X-ray crystallography [1] and its distinction from co-occurring meroterpenoids (e.g., bakuchiol, corylifol A) support its utility in authentication protocols, enabling laboratories to verify the presence and concentration of this specific meroterpenoid in complex matrices.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Resistant-strain susceptibility context
MIC endpoint review
Meroterpenoid SAR studies
Stereochemically defined scaffold
Structure-activity correlation
Cancer cell-model studies
Cell-model endpoint context
Cytotoxicity endpoint review
Botanical authentication
Authenticated reference standard
Identity and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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